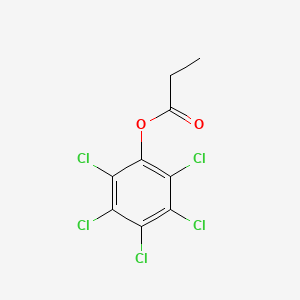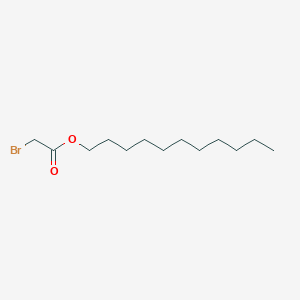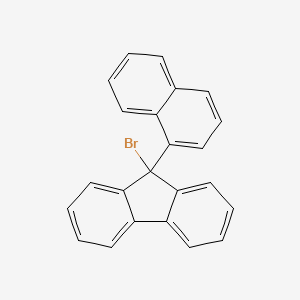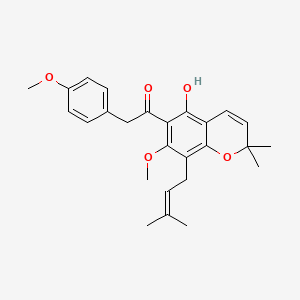
Osajetin, dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Osajetin, dimethyl ether is a chemical compound with the molecular formula C26H30O5 It is known for its unique structure, which includes a benzopyran ring system and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Osajetin, dimethyl ether can be synthesized through several methods. One common approach involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . This method is versatile and can be used to prepare both symmetrical and unsymmetrical ethers.
Another method involves the dehydration of alcohols. In this process, a primary alcohol is heated with concentrated sulfuric acid at around 140°C to produce the ether . This method is typically used for symmetrical ethers.
Industrial Production Methods
Industrial production of this compound often involves the dehydration of methanol over a solid acid catalyst such as γ-alumina . This process is efficient and allows for the production of high-purity dimethyl ether. The reaction conditions typically include temperatures ranging from 120°C to 400°C and pressures between 0.2 to 4 MPa.
Analyse Chemischer Reaktionen
Types of Reactions
Osajetin, dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or ethers.
Wissenschaftliche Forschungsanwendungen
Osajetin, dimethyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of various chemicals and as a fuel additive due to its clean-burning properties
Wirkmechanismus
The mechanism of action of Osajetin, dimethyl ether involves its interaction with molecular targets and pathways. It can act as a methylating agent, transferring methyl groups to other molecules. This process is facilitated by its ability to form reactive intermediates, which can then interact with nucleophiles or electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl ether (CH3OCH3): The simplest ether, used as a fuel and aerosol propellant.
Diethyl ether (C2H5OC2H5): Commonly used as a solvent and anesthetic.
Methoxyethane (CH3OC2H5): Used as a solvent and in organic synthesis.
Uniqueness of Osajetin, Dimethyl Ether
This compound stands out due to its complex structure, which includes a benzopyran ring and multiple methoxy groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
5382-68-3 |
|---|---|
Molekularformel |
C26H30O5 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
1-[5-hydroxy-7-methoxy-2,2-dimethyl-8-(3-methylbut-2-enyl)chromen-6-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C26H30O5/c1-16(2)7-12-20-24-19(13-14-26(3,4)31-24)23(28)22(25(20)30-6)21(27)15-17-8-10-18(29-5)11-9-17/h7-11,13-14,28H,12,15H2,1-6H3 |
InChI-Schlüssel |
FMBXPGFWTBVRHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C2C(=C(C(=C1OC)C(=O)CC3=CC=C(C=C3)OC)O)C=CC(O2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


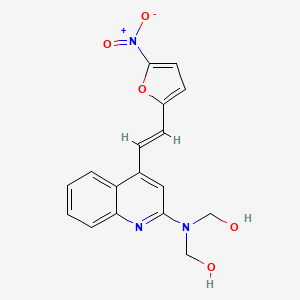
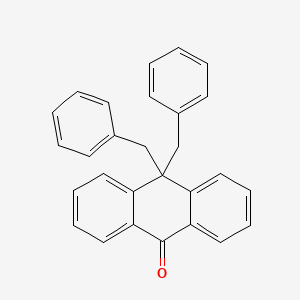


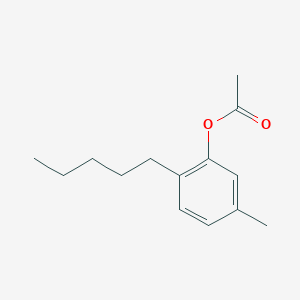
![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
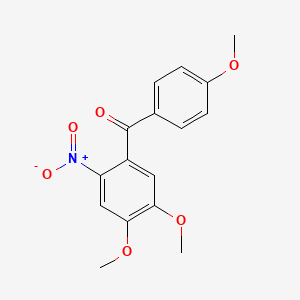
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
![2-[2-(5-Nitrofuran-2-yl)ethenyl]pyridine](/img/structure/B14743234.png)
